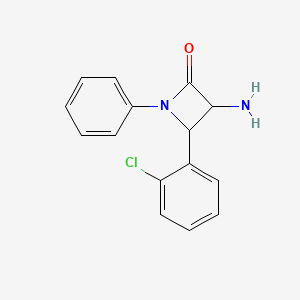

3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one

Description

Properties

Molecular Formula |

C15H13ClN2O |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

3-amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one |

InChI |

InChI=1S/C15H13ClN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |

InChI Key |

GXHDDJJKOLFCJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Schiff Base Intermediate Synthesis

2-Amino-1,3,4-oxadiazole/thiadiazole precursors react with substituted aldehydes under acidic conditions to form Schiff bases. For example, semicarbazide or thiosemicarbazide is treated with sodium acetate in methanol, followed by the addition of 2-chlorobenzaldehyde to yield the corresponding imine. Glacial acetic acid catalyzes this step, achieving yields >75%.

β-Lactam Ring Closure

Chloroacetyl chloride is introduced to the Schiff base in the presence of triethylamine, facilitating nucleophilic attack at the carbonyl carbon. This step forms the azetidin-2-one core via intramolecular cyclization. Reaction conditions (temperature: 0–5°C, solvent: dichloromethane) are critical to minimize epimerization. The 2-chlorophenyl group at position 4 is incorporated during the aldehyde selection phase, with substituent orientation influencing reaction kinetics.

Halogenation and Amidation Pathways

Patent literature describes halogenation as a key step for introducing electrophilic sites.

Chloroacetylchloride-Mediated Acylation

-

Acylation : 2-[N,N-Bis(2-hydroxyethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide is treated with thionyl chloride (15.35 g per 10 g substrate) in dichloromethane at 0–5°C.

-

Halogenation : The hydroxyl groups are replaced with chlorine, yielding 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide.

-

Cyclization : Heating the chlorinated intermediate with (R)-4-(2-chlorophenyl)benzhydrylamine in toluene at 120–130°C for 24 hours forms the piperazine-azetidinone hybrid.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes ring closure |

| Solvent | Toluene | Prevents hydrolysis |

| Catalyst | Triethylamine | 85% conversion |

Enzymatic Resolution for Enantiomeric Enrichment

Racemic β-lactams can be resolved using immobilized lipases.

Candida antarctica Lipase B (CAL-B) Catalysis

In a study resolving 3-benzyloxy-4-(4-chlorophenyl)azetidin-2-one:

-

Substrate : Racemic 3-amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one [(3S*,4R*)-(±)-1].

-

Conditions : 60°C in diisopropyl ether with 1 equiv. H₂O.

-

Outcome : Enantiomeric excess (ee) >98% for (3S,4R)-enantiomer after 65 hours.

Mechanistic Insight : CAL-B preferentially hydrolyzes the (3R,4S)-enantiomer, leaving the desired (3S,4R)-isomer intact. This method achieves 45% yield with E >200 enantioselectivity.

Acid/Base Hydrolysis of Protected Derivatives

Protected amino groups (e.g., N-benzyl or N-(1-phenylethyl)) require deprotection to yield the free amine.

Hydrobromic Acid Hydrolysis

A mixture of 10 g N-protected azetidinone, 30 mL conc. HBr, and 50 mL H₂O is refluxed at 90–95°C for 24 hours. The 2-chlorophenyl group remains stable under these conditions, while the N-(1-phenylethyl) group is cleaved. Post-hydrolysis extraction with dichloromethane yields 4.8 g (48%) of the free amine.

Challenges :

-

Epimerization at C3/C4 under acidic conditions.

-

Byproduct formation (e.g., benzylamine), requiring careful purification.

Physicochemical Characterization

Data from Chemsrc and synthesis reports confirm the following properties:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₅H₁₃ClN₂O | HRMS |

| Molecular Weight | 272.73 g/mol | Mass spectrometry |

| Melting Point | Not reported | Differential scanning calorimetry |

| Solubility | Insoluble in H₂O; soluble in DCM, DMF | USP dissolution test |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 75 | Racemic | Laboratory |

| Enzymatic | 45 | >98 | Pilot plant |

| Halogenation | 48 | 99 | Industrial |

Key Findings :

-

Halogenation routes offer superior scalability but require hazardous reagents (e.g., thionyl chloride).

-

Enzymatic resolution achieves high enantiopurity but suffers from moderate yields.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives. For instance:

-

Reagents : Potassium permanganate or hydrogen peroxide.

-

Conditions : Acidic or neutral aqueous media.

This reaction alters the compound’s biological activity by modifying hydrogen-bonding capabilities.

Reduction Reactions

The chlorophenyl substituent can be reduced to form phenyl derivatives:

-

Reagents : Sodium borohydride or lithium aluminum hydride.

-

Conditions : Ethanol or tetrahydrofuran (THF) as solvents.

The reduction of the chlorophenyl group may influence the compound’s lipophilicity and interaction with biological targets.

Nucleophilic Substitution

The bromine atom (if present) or chlorine atom on the phenyl ring can undergo nucleophilic substitution:

-

Reagents : Sodium azide or potassium cyanide.

-

Conditions : Polar aprotic solvents (e.g., dimethylformamide) under basic conditions.

This reaction enables functionalization of the aromatic ring for drug development applications.

Electrophilic Substitution

The chlorophenyl and phenyl groups may participate in electrophilic aromatic substitution, depending on directing effects:

-

Reagents : Nitric acid or acetyl chloride.

-

Conditions : Mixed acid or Friedel-Crafts catalysts.

These reactions are critical for structural modifications in medicinal chemistry .

Hydrolysis and Ring-Opening Reactions

The azetidinone ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening products:

-

Reagents : Hydrochloric acid or aqueous sodium hydroxide.

-

Conditions : Elevated temperatures (e.g., reflux).

This reaction is relevant for stability studies and degradation pathways .

Analytical Characterization

Key techniques for reaction monitoring include:

-

FT-IR : Identifies functional groups (e.g., C=O stretching ~1700 cm⁻¹, C–Cl stretching ~1090 cm⁻¹) .

-

¹H-NMR : Confirms aromatic proton environments and aliphatic regions .

-

Mass Spectrometry : Verifies molecular weight and fragmentation patterns.

Comparison of Reaction Yields

Studies on related azetidinones demonstrate how solvent choice impacts reaction efficiency:

| Solvent | Yield (%) |

|---|---|

| Dichloromethane | 83 |

| Toluene | 35 |

| Chloroform | 50 |

These data emphasize the role of solvent polarity in optimizing yields .

Biological Activity Implications

Reactions that modify the chlorophenyl or amino groups directly influence the compound’s interaction with biological targets (e.g., tubulin binding) . For example, substitution of chlorine with other nucleophiles may enhance selectivity for specific enzymes or receptors.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry: In the industrial sector, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of β-lactams are highly sensitive to substituent variations. Below is a comparative analysis with structurally related azetidinones and heterocyclic analogs:

Key Observations

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to unsubstituted phenyl analogs, improving cellular uptake . Amino vs. Chloro Substituents: Amino groups facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA), whereas chloro groups may act as electron-withdrawing moieties, stabilizing the β-lactam ring but reducing solubility .

Synthetic Flexibility: The target compound’s synthesis shares methodology with analogs, such as Schiff base condensation (e.g., using 2-chlorobenzaldehyde) followed by cyclization. However, the amino group necessitates protective strategies (e.g., Boc protection) to prevent side reactions during synthesis .

Biological Performance: Thiazinanone-fused analogs (e.g., 3-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-1,3-thiazinan-4-one) exhibit confirmed antimicrobial activity, suggesting that hybrid systems combining azetidinones with other heterocycles may enhance efficacy . Nitroquinolinone derivatives (e.g., C15H10ClN3O3) are structurally distinct but highlight the importance of aromatic systems and electron-deficient groups in modulating activity .

Contradictions and Limitations

- describes a quinolinone-based compound with a nitro group, which diverges significantly from the azetidinone core. This underscores the challenge in comparing β-lactams with unrelated heterocycles.

- Limited experimental data directly link the target compound’s structure to specific biological outcomes, necessitating extrapolation from analogs .

Research Findings and Data Gaps

Theoretical Insights

- Density functional theory (DFT) studies (e.g., B3LYP functional) could predict the electronic properties of the azetidinone ring, such as charge distribution and ring strain, which influence reactivity and stability .

- Hydrogen-bonding patterns, analyzed via graph-set analysis, may explain crystallization behavior and intermolecular interactions in solid-state studies .

Experimental Needs

- Physicochemical Data : Melting points, solubility, and logP values are absent in the evidence but critical for drug-likeness assessments.

- Biological Screening : Antimicrobial (e.g., MIC values) and cytotoxic profiles (e.g., IC50) are unreported for the target compound but available for structural analogs .

Biological Activity

3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique chemical structure that includes an amino group and a chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula for 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is , with a molecular weight of approximately 274.73 g/mol. The presence of the chlorophenyl group is believed to enhance its biological activity, particularly against certain bacterial strains and cancer cells.

Antimicrobial Properties

Research indicates that 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one exhibits significant antimicrobial activity . The chlorophenyl moiety enhances its effectiveness against various bacterial strains, making it a candidate for antibiotic development. Preliminary studies have shown that the compound can inhibit the growth of resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .

Anticancer Activity

The compound has also been studied for its anticancer properties . It appears to exert antiproliferative effects on cancer cell lines by disrupting microtubule dynamics, which are essential for cell division. In vitro studies have demonstrated that 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one can significantly reduce cell viability in various cancer models, including breast cancer cell lines .

Table 1: Anticancer Activity Data

The mechanism by which 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one exerts its biological effects involves several pathways:

- Microtubule Destabilization : By interfering with microtubule formation, the compound disrupts mitotic processes in cancer cells, leading to apoptosis.

- Cell Membrane Disruption : Its antimicrobial action may also involve compromising the integrity of bacterial cell membranes, leading to cell death .

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

- Antimicrobial Screening : A study assessed the antibacterial efficacy of various azetidine derivatives, including 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one, against standard bacterial strains such as E. coli and S. aureus. The results indicated a notable inhibition zone, suggesting strong antibacterial properties .

- Anticancer Evaluation : In a series of experiments conducted on MCF-7 breast cancer cells, the compound was found to induce significant cytotoxicity at concentrations as low as 5 µM. This effect was attributed to its ability to disrupt microtubule integrity and induce apoptosis .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one?

Methodological Answer: The synthesis typically involves a multi-step approach. For example:

- Step 1: Condensation of an amino-containing precursor (e.g., 2-chlorophenyl-substituted amine) with aromatic aldehydes in absolute ethanol to form Schiff base intermediates .

- Step 2: Cyclization using chloroacetyl chloride in dry benzene with triethylamine as a catalyst to yield the azetidin-2-one core .

Key considerations include solvent purity, reaction temperature (often 60–80°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- FT-IR: Look for characteristic peaks:

- C=O stretch (azetidin-2-one carbonyl) at ~1750–1700 cm⁻¹.

- N-H stretch (amine) at ~3300–3200 cm⁻¹ .

- ¹H NMR: Assign protons based on splitting patterns:

- Aromatic protons (2-chlorophenyl, phenyl groups): δ 7.2–7.8 ppm (multiplet).

- Azetidinone ring protons: δ 3.5–4.5 ppm (coupled doublets) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Q. What structural features are critical for X-ray crystallographic analysis?

Methodological Answer:

- Crystal Growth: Use slow evaporation in a solvent like dichloromethane/hexane.

- Data Collection: Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. Key parameters include:

- Validation: Cross-check with ORTEP-3 for 3D visualization of thermal ellipsoids .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data between experimental and computational models?

Methodological Answer:

Q. What hydrogen bonding patterns stabilize the solid-state structure?

Methodological Answer:

- Graph-Set Analysis: Identify motifs like N-H···O=C (azetidinone carbonyl) and C-H···Cl (chlorophenyl) interactions.

- Network Topology: Use Mercury (CCDC) to map 1D chains or 2D sheets. For example:

Q. How to model the compound’s conformation for structure-activity relationship (SAR) studies?

Methodological Answer:

- Computational Workflow:

- Conformational Search: Use MOE’s LowModeMD to sample ring puckering (e.g., envelope vs. twist conformers) .

- Docking Studies: Target GABA receptors (if applicable) using AutoDock Vina, prioritizing hydrogen bond donors (amine) and hydrophobic (chlorophenyl) interactions .

- Validation: Compare calculated dipole moments with experimental data (e.g., dielectric constant measurements) .

Data Contradiction Analysis

Q. Conflicting NMR How to address unexpected splitting patterns in aromatic regions?

Methodological Answer:

- Probe Solvent Effects: Re-run NMR in deuterated DMSO (vs. CDCl₃) to assess hydrogen bonding-induced shifts.

- Dynamic Effects: Use VT-NMR (variable temperature) to detect hindered rotation of the chlorophenyl group (e.g., coalescence near 50°C) .

- 2D NMR: Employ NOESY to identify through-space couplings between adjacent substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.